molecular formula C18H25NOS2 B2794536 3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane CAS No. 1705744-65-5

3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2794536
CAS No.: 1705744-65-5
M. Wt: 335.52
InChI Key: OMQSQYDPICGSEH-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane: is a complex organic compound with a unique structure that includes a bicyclic octane ring, a thiophene ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic octane ring, the introduction of the thiophene ring, and the attachment of the cyclopentyl group. Common synthetic routes may involve:

    Formation of the Bicyclic Octane Ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.

    Attachment of the Cyclopentyl Group: This step may involve a Friedel-Crafts acylation reaction, where the cyclopentyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane: can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitrated or halogenated thiophene derivatives

Scientific Research Applications

3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane: can be compared with similar compounds such as:

    ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(1-(phenyl)cyclopentyl)methanone: Similar structure but with a phenyl group instead of a thiophene ring.

    ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(1-(furan-2-yl)cyclopentyl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

These comparisons highlight the uniqueness of the thiophene ring in This compound , which may impart distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets.

Properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NOS2/c1-21-15-11-13-6-7-14(12-15)19(13)17(20)18(8-2-3-9-18)16-5-4-10-22-16/h4-5,10,13-15H,2-3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQSQYDPICGSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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